molecular formula C11H24NP B14592651 1-[Di(propan-2-yl)phosphanyl]piperidine CAS No. 61388-50-9

1-[Di(propan-2-yl)phosphanyl]piperidine

Cat. No.: B14592651
CAS No.: 61388-50-9
M. Wt: 201.29 g/mol
InChI Key: VHGYXWONBTUADL-UHFFFAOYSA-N
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Description

1-[Di(propan-2-yl)phosphanyl]piperidine is a compound that features a piperidine ring substituted with a di(propan-2-yl)phosphanyl group Piperidine is a six-membered heterocyclic amine, and the di(propan-2-yl)phosphanyl group is a phosphine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[Di(propan-2-yl)phosphanyl]piperidine typically involves the reaction of piperidine with di(propan-2-yl)phosphine. This can be achieved through a nucleophilic substitution reaction where the piperidine nitrogen attacks the phosphorus atom of di(propan-2-yl)phosphine. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the phosphine group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-[Di(propan-2-yl)phosphanyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

    Complexation: The phosphine group can form complexes with transition metals, making it useful in catalysis.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or oxygen can be used under mild conditions.

    Substitution: Halogenated compounds can be used as electrophiles in substitution reactions.

    Complexation: Transition metal salts like palladium or platinum can be used to form metal-phosphine complexes.

Major Products:

    Phosphine Oxides: Formed from the oxidation of the phosphine group.

    Substituted Piperidines: Resulting from nucleophilic substitution reactions.

    Metal Complexes: Formed from the reaction with transition metals.

Scientific Research Applications

1-[Di(propan-2-yl)phosphanyl]piperidine has several applications in scientific research:

    Chemistry: Used as a ligand in transition metal catalysis, particularly in cross-coupling reactions.

    Medicine: Investigated for its role in drug design and synthesis.

    Industry: Used in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[Di(propan-2-yl)phosphanyl]piperidine largely depends on its role as a ligand in catalysis. The phosphine group coordinates with transition metals, facilitating various catalytic processes. The piperidine ring can also interact with biological targets, potentially influencing the activity of enzymes or receptors.

Comparison with Similar Compounds

    1-Di(propan-2-yl)phosphino-2-(N,N-dimethylamino)-1H-indene: Another phosphine-containing compound with different substituents.

    Di(propan-2-yl)phosphine: Lacks the piperidine ring but shares the phosphine group.

    Piperidine: The parent compound without the phosphine substitution.

Uniqueness: 1-[Di(propan-2-yl)phosphanyl]piperidine is unique due to the combination of the piperidine ring and the di(propan-2-yl)phosphanyl group. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in both organic synthesis and medicinal chemistry.

Properties

CAS No.

61388-50-9

Molecular Formula

C11H24NP

Molecular Weight

201.29 g/mol

IUPAC Name

piperidin-1-yl-di(propan-2-yl)phosphane

InChI

InChI=1S/C11H24NP/c1-10(2)13(11(3)4)12-8-6-5-7-9-12/h10-11H,5-9H2,1-4H3

InChI Key

VHGYXWONBTUADL-UHFFFAOYSA-N

Canonical SMILES

CC(C)P(C(C)C)N1CCCCC1

Origin of Product

United States

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